molecular formula C8H11N3 B1506196 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine CAS No. 944901-77-3

4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

Cat. No. B1506196
CAS RN: 944901-77-3
M. Wt: 149.19 g/mol
InChI Key: YYZDYNSUOPWBRV-UHFFFAOYSA-N
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Description

“4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine” is a chemical compound with the linear formula C12H19N5 . It is a derivative of the pyrido[3,4-d]pyrimidine class of compounds .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies. For instance, one method involves proceeding from 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic and 2-methylpropanoic acids by successive reactions of chlorination, amination, and heterocyclization .


Molecular Structure Analysis

The molecular structure of “4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine” is characterized by a pyrido[3,4-d]pyrimidine core, which is a bicyclic system containing two nitrogen atoms . The 4-methyl group is attached to the pyridine ring of this core .

Mechanism of Action

While the specific mechanism of action for “4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine” is not explicitly stated in the literature, similar compounds have been found to inhibit mTOR kinase and PI3 kinase, which are key regulators of cell growth .

Future Directions

The future directions for research on “4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given its structural similarity to compounds with known biological activity, it may also be of interest to investigate its potential as a therapeutic agent .

properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-7-4-9-3-2-8(7)11-5-10-6/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZDYNSUOPWBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717065
Record name 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

CAS RN

944901-77-3
Record name 4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Reactant of Route 2
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Reactant of Route 3
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Reactant of Route 4
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Reactant of Route 5
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine
Reactant of Route 6
4-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine

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